1-Methyl-1,4-cyclohexadiene

説明

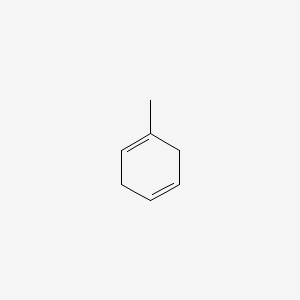

Structure

3D Structure

特性

IUPAC Name |

1-methylcyclohexa-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-7-5-3-2-4-6-7/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXQAOGNBCOEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195712 | |

| Record name | 1-Methylcyclohexa-1,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4313-57-9 | |

| Record name | 1-Methyl-1,4-cyclohexadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4313-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcyclohexa-1,4-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004313579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,4-cyclohexadiene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylcyclohexa-1,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclohexa-1,4-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLCYCLOHEXA-1,4-DIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2C4JK5I2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-1,4-cyclohexadiene from Toluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methyl-1,4-cyclohexadiene from toluene (B28343), a critical transformation for obtaining a valuable, non-conjugated diene intermediate in organic synthesis. The primary focus of this document is the Birch reduction, the most effective and widely employed method for this conversion. This guide will delve into the reaction mechanism, provide a detailed experimental protocol, and summarize the quantitative data associated with the synthesis.

Core Synthesis Route: The Birch Reduction

The Birch reduction is a dissolving metal reduction that provides a powerful method for the partial reduction of aromatic rings, yielding 1,4-cyclohexadienes.[1][2] In the case of toluene, the reaction selectively reduces the aromatic ring to afford this compound, also known as 2,5-dihydrotoluene.[3][4] The reaction is typically carried out using an alkali metal, such as sodium or lithium, in liquid ammonia (B1221849) as the solvent, with an alcohol serving as a proton source.[1][3] Lithium is often preferred as it can lead to higher yields.[1]

Reaction Mechanism and Regioselectivity

The Birch reduction of toluene proceeds through a well-established mechanism initiated by the transfer of a solvated electron from the alkali metal in liquid ammonia to the toluene ring. This generates a radical anion.[1][3] The electron-donating methyl group directs the subsequent protonation by the alcohol to occur at the ortho or para position relative to the methyl group, leading to the formation of a radical intermediate. A second electron transfer to this radical intermediate produces a carbanion. Finally, a second protonation by the alcohol yields the desired this compound product.[3] The regioselectivity of the Birch reduction of toluene favors the formation of the 1,4-diene isomer due to the thermodynamic stability of the non-conjugated diene product.

Experimental Protocol: Birch Reduction of Toluene

The following is a representative experimental protocol for the synthesis of this compound from toluene via the Birch reduction. This protocol is based on established procedures for the Birch reduction of aromatic compounds.

Materials:

-

Toluene

-

Lithium metal

-

Liquid ammonia

-

Anhydrous ethanol (B145695)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dry ice/acetone condenser

-

Gas inlet for inert gas (e.g., argon or nitrogen)

-

Dropping funnel

-

Mechanical stirrer

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel is thoroughly dried and flushed with an inert gas.

-

Ammonia Condensation: The flask is cooled in a dry ice/acetone bath (-78 °C), and liquid ammonia is condensed into the flask.

-

Lithium Dissolution: Small, freshly cut pieces of lithium metal are carefully added to the stirred liquid ammonia. The formation of a persistent deep blue color indicates the presence of solvated electrons.

-

Substrate Addition: A solution of toluene in anhydrous ethanol is added dropwise from the dropping funnel to the stirred lithium-ammonia solution. The rate of addition should be controlled to maintain the blue color of the solution.

-

Reaction Monitoring: The reaction is stirred for a specified period (typically 1-2 hours) after the addition is complete, while maintaining the temperature at -78 °C.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution until the blue color disappears.

-

Workup: The ammonia is allowed to evaporate under a stream of nitrogen. The remaining residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by distillation under reduced pressure to yield this compound as a colorless liquid.

Quantitative Data Summary

The yield and reaction conditions for the Birch reduction of toluene can vary depending on the specific reagents and procedures used. The following table summarizes typical quantitative data for this synthesis.

| Parameter | Value/Range | Reference |

| Reactants | ||

| Toluene | 1 equivalent | N/A |

| Lithium | 2.5 - 3 equivalents | [1] |

| Ethanol | 2.5 - 3 equivalents | [3] |

| Reaction Conditions | ||

| Solvent | Liquid Ammonia | [1][3] |

| Temperature | -78 °C | N/A |

| Reaction Time | 1 - 2 hours | N/A |

| Product | ||

| This compound | [3][4] | |

| Yield | Up to 88% | N/A |

Visualizing the Process

To further elucidate the synthetic process, the following diagrams illustrate the reaction mechanism and the general experimental workflow.

References

An In-depth Technical Guide to the Formation of 1-Methyl-1,4-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary mechanism for the formation of 1-Methyl-1,4-cyclohexadiene, a valuable intermediate in organic synthesis. The core focus of this document is the Birch reduction of toluene (B28343), which stands as the most common and effective method for the preparation of this non-conjugated diene. This guide details the underlying reaction mechanism, provides a representative experimental protocol, summarizes key quantitative data, and includes visualizations to facilitate a deeper understanding of the process.

Core Mechanism: The Birch Reduction of Toluene

The formation of this compound from toluene is predominantly achieved through the Birch reduction.[1] This reaction involves the 1,4-reduction of the aromatic ring using an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849), with an alcohol serving as a proton donor.[2] The methyl group of toluene, being an electron-donating group, directs the reduction to occur at the positions ortho and meta to it.[3]

The mechanism proceeds through a sequence of single electron transfers from the dissolved alkali metal and protonations by the alcohol.[3]

The key steps are as follows:

-

Electron Transfer: A solvated electron, generated from the dissolution of an alkali metal in liquid ammonia, adds to the toluene ring to form a radical anion.

-

Protonation: The radical anion is protonated by the alcohol (e.g., ethanol (B145695) or tert-butanol) at a position not bearing the methyl group.

-

Second Electron Transfer: A second solvated electron adds to the resulting radical to form a carbanion.

-

Second Protonation: This carbanion is then protonated by another molecule of the alcohol to yield the final product, this compound.[3]

The overall transformation converts the aromatic toluene into a non-conjugated 1,4-cyclohexadiene.

Quantitative Data

The following table summarizes the key physical and spectroscopic properties of this compound. This data is crucial for the identification and characterization of the compound after synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀ | [4] |

| Molecular Weight | 94.15 g/mol | [4] |

| Boiling Point | 114-115 °C | |

| Density | 0.838 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.471 | |

| ¹H NMR (CDCl₃, δ) | ~5.6 (m, 2H), ~5.3 (m, 1H), ~2.6 (m, 4H), ~1.7 (s, 3H) | [4][5] |

| ¹³C NMR (CDCl₃, δ) | ~130, ~125, ~120, ~30, ~28, ~22 | [4] |

| IR (cm⁻¹) | ~3030, 2920, 2860, 1650, 1440, 800 | [4] |

| Mass Spectrum (m/z) | 94 (M+), 79, 77, 66, 65 | [6] |

Experimental Protocols

Synthesis of this compound via Birch Reduction

Materials and Equipment:

-

Three-necked round-bottom flask

-

Dry ice/acetone condenser

-

Gas inlet for inert gas (e.g., Argon or Nitrogen)

-

Dropping funnel

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

-

Toluene

-

Sodium or Lithium metal

-

Anhydrous ethanol

-

Liquid ammonia

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet. Maintain a positive pressure of an inert gas throughout the reaction.

-

Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath and condense liquid ammonia into the flask.

-

Formation of Solvated Electrons: Carefully add small pieces of sodium or lithium metal to the stirring liquid ammonia until a persistent deep blue color is observed, indicating the formation of solvated electrons.

-

Substrate Addition: In a separate flask, prepare a solution of toluene in anhydrous ethanol. Add this solution dropwise from the dropping funnel to the sodium-ammonia solution. The rate of addition should be controlled to maintain the blue color of the reaction mixture.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours.

-

Quenching: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until the blue color disappears.

-

Workup: Allow the ammonia to evaporate under a stream of inert gas. To the remaining residue, add water and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude product can be further purified by distillation.

Alternative Formation Pathways

While the Birch reduction is the most direct and common method, other theoretical pathways to this compound exist, though they are less synthetically practical. These can include:

-

Catalytic Dehydrogenation: Partial dehydrogenation of methylcyclohexane (B89554) could theoretically yield this compound, although controlling the reaction to stop at the diene stage is challenging, with the fully aromatized toluene being the typical product.

-

Diels-Alder Reaction: A Diels-Alder reaction between isoprene (B109036) and acetylene (B1199291) could formally produce the this compound skeleton, but this is not a standard synthetic route.

The Birch reduction remains the most reliable and well-established method for the preparation of this compound for research and development purposes.

References

An In-depth Technical Guide to the Physical Properties of 1-Methyl-1,4-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Methyl-1,4-cyclohexadiene. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the fundamental characteristics of this compound. This document presents key physical data in a structured format, outlines general experimental methodologies for their determination, and includes a workflow for the physical characterization of similar organic compounds.

Core Physical Properties

This compound is a cyclic diene with the molecular formula C₇H₁₀.[1] It is a colorless liquid at room temperature and possesses a characteristic odor.[2] The presence of a methyl group and two double bonds within the six-membered ring influences its physical and chemical properties, making it a subject of interest in organic synthesis.[2]

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀ | [1] |

| Molecular Weight | 94.15 g/mol | [1][3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 114-115 °C at 760 mmHg | [1][4][5] |

| Melting Point | No data available | [6] |

| Density | 0.838 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.471 | [1][4] |

| Solubility | Soluble in organic solvents; limited solubility in water (54.36 mg/L at 25 °C (est.)) | [2][5] |

| Vapor Pressure | 26.52 mmHg at 25 °C (est.) | [5] |

| Flash Point | 11 °C (51.8 °F) - closed cup | [4][6] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR data are available for this compound, providing detailed information about the hydrogen and carbon environments within the molecule.[7]

-

Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of characteristic functional groups.[8]

-

Mass Spectrometry (MS) : Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation patterns of the molecule.[8]

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound are not detailed in the available literature, the following outlines general methodologies for determining the key physical properties of liquid organic compounds.

3.1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point is through distillation .[9]

-

Apparatus : A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure :

-

The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated, and the temperature is recorded when it remains constant during the distillation of the liquid. This constant temperature is the boiling point.[9]

-

3.2. Density Measurement

Density is the mass per unit volume of a substance.

-

Apparatus : A pycnometer (a flask with a specific volume) and an analytical balance.

-

Procedure :

-

The empty pycnometer is weighed.

-

It is then filled with the liquid, and any excess is removed.

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

3.3. Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

-

Apparatus : A refractometer (e.g., an Abbé refractometer).

-

Procedure :

-

A few drops of the liquid are placed on the prism of the refractometer.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into focus at the crosshairs.

-

The refractive index is read directly from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

3.4. Solubility Determination

Solubility is the ability of a substance (solute) to dissolve in a solvent.

-

Procedure :

-

A small, measured amount of the solute (this compound) is added to a test tube containing a measured volume of the solvent (e.g., water, ethanol).

-

The mixture is agitated and observed to see if the solute dissolves completely.

-

If it dissolves, more solute is added incrementally until saturation is reached. The solubility can then be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in g/100mL).[10]

-

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid organic compound like this compound.

Caption: Workflow for determining physical properties of a liquid organic compound.

Safety and Handling

This compound is a highly flammable liquid and vapor.[4] It can cause serious eye irritation. Therefore, appropriate safety precautions must be taken during handling and storage.

-

Handling : Work in a well-ventilated area, preferably in a fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources.[6]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[6]

-

First Aid : In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move the person to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[5]

This guide provides a foundational understanding of the physical properties of this compound. For further information, consulting the referenced literature is recommended.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 1,4-Cyclohexadiene synthesis [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 1,4-Cyclohexadiene, 1-methyl- [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound | C7H10 | CID 78006 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Methyl-1,4-cyclohexadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-1,4-cyclohexadiene, a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and fragmentation patterns. This document is intended to serve as a practical reference for professionals in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.68 | m | 2H | H4, H5 (vinylic) |

| ~5.45 | m | 1H | H2 (vinylic) |

| ~2.65 | m | 4H | H3, H6 (allylic) |

| ~1.65 | s | 3H | -CH₃ (methyl) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~134.0 | C1 (quaternary vinylic) |

| ~126.5 | C4, C5 (vinylic) |

| ~121.0 | C2 (vinylic) |

| ~30.0 | C3, C6 (allylic) |

| ~23.0 | -CH₃ (methyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3025 | m | =C-H stretch (vinylic) |

| ~2920 | s | C-H stretch (aliphatic) |

| ~1650 | m | C=C stretch |

| ~1440 | m | CH₂ scissoring |

| ~670 | s | =C-H bend (out-of-plane) |

s = strong, m = medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 94 | 100% | [C₇H₁₀]⁺ (Molecular Ion) |

| 79 | ~80% | [C₆H₇]⁺ (Loss of CH₃) |

| 66 | ~40% | [C₅H₆]⁺ (Retro-Diels-Alder fragmentation) |

The fragmentation of this compound is proposed to occur primarily through two pathways: the loss of a methyl radical and a retro-Diels-Alder reaction. The retro-Diels-Alder fragmentation is a characteristic reaction of cyclohexene (B86901) derivatives in mass spectrometry.[1][2][3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy

Sample Preparation:

-

A solution of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃, ~0.6-0.7 mL) in a 5 mm NMR tube.

Instrumentation:

-

A standard NMR spectrometer (e.g., Varian A-60D or equivalent) is used.[4]

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-10 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence with proton decoupling.

-

Number of Scans: 128-1024 (or more, depending on concentration)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-150 ppm

FT-IR Spectroscopy

Sample Preparation:

-

A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).[4] Alternatively, a drop of the liquid can be placed directly on an ATR crystal.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

The volatile liquid sample is typically introduced into the GC via direct injection or headspace analysis.

Instrumentation:

-

A Gas Chromatograph coupled to a Mass Spectrometer.

GC Parameters:

-

Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Start at 40-50 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 35-300 amu.

-

Scan Speed: 2-3 scans/second.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Mass Spectrometry Fragmentation Pathway

The diagram below illustrates the proposed major fragmentation pathways for this compound in mass spectrometry.

Caption: Proposed fragmentation of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Methyl-1,4-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-methyl-1,4-cyclohexadiene. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide presents a detailed summary of chemical shifts, a standard experimental protocol for data acquisition, and a logical workflow for NMR analysis.

Introduction

This compound is a cyclic olefin that serves as a valuable building block in organic synthesis. Its structural features, including the presence of both substituted and unsubstituted double bonds and allylic protons, give rise to a distinct NMR spectrum. Accurate interpretation of its ¹H and ¹³C NMR data is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides the key spectral parameters to facilitate these applications.

¹H and ¹³C NMR Chemical Shift Data

The ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. The data is compiled from the Spectral Database for Organic Compounds (SDBS). The numbering of the atoms for spectral assignment is as follows:

Caption: Structure and numbering of this compound for NMR assignments.

Table 1: ¹H NMR Chemical Shifts of this compound

| Protons | Chemical Shift (δ) [ppm] |

| H2 | 5.41 |

| H4, H5 | 5.69 |

| H3, H6 | 2.63 |

| CH₃ | 1.70 |

Table 2: ¹³C NMR Chemical Shifts of this compound

| Carbon Atom | Chemical Shift (δ) [ppm] |

| C1 | 132.5 |

| C2 | 121.3 |

| C3, C6 | 29.2 |

| C4, C5 | 125.1 |

| CH₃ | 22.1 |

Experimental Protocol for NMR Analysis

The following is a general experimental protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound. Given its volatility, proper sample preparation is essential.

3.1 Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that does not have signals that overlap with the analyte peaks. Chloroform-d (CDCl₃) is a common choice.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent for referencing the chemical shifts to 0 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent evaporation of the volatile sample and solvent.

3.2 NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A standard 300 MHz or 500 MHz NMR spectrometer is suitable for acquiring the spectra.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A larger number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of an organic compound like this compound.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

An In-depth Technical Guide on the Stability and Reactivity of 1-Methyl-1,4-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 1-Methyl-1,4-cyclohexadiene. This non-conjugated cyclic diene serves as a valuable synthon in organic chemistry and its understanding is crucial for its effective utilization in complex molecular synthesis. This document outlines its thermodynamic and kinetic properties, key reactive pathways including isomerization, aromatization, and cycloaddition reactions, and provides detailed experimental protocols for representative transformations.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid at room temperature with a characteristic odor. It is soluble in organic solvents and has limited solubility in water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ | --INVALID-LINK-- |

| Molecular Weight | 94.15 g/mol | --INVALID-LINK-- |

| Boiling Point | 114-115 °C | --INVALID-LINK-- |

| Density | 0.838 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.471 | --INVALID-LINK-- |

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Source |

| ¹H NMR (CDCl₃) | δ ~5.4 ppm (m, 2H, =CH), δ ~2.6 ppm (m, 4H, =C-CH₂-C=), δ ~1.7 ppm (s, 3H, CH₃) | --INVALID-LINK-- |

| ¹³C NMR (CDCl₃) | δ ~134 ppm (C-CH₃), δ ~125 ppm (=CH), δ ~28 ppm (CH₂) | --INVALID-LINK-- |

| IR (liquid film) | ~3020 cm⁻¹ (=C-H stretch), ~2910, 2840 cm⁻¹ (C-H stretch), ~1645 cm⁻¹ (C=C stretch) | --INVALID-LINK-- |

| Mass Spectrometry (EI) | m/z 94 (M⁺), 79 (M⁺ - CH₃) | --INVALID-LINK-- |

Stability of this compound

The stability of this compound is a function of both its thermodynamic and kinetic properties. As a non-conjugated diene, it is inherently less stable than its conjugated isomers, 1-methyl-1,3-cyclohexadiene (B73880) and 5-methyl-1,3-cyclohexadiene.

Thermodynamic Stability

Table 3: Calculated Thermodynamic Properties of this compound

| Property | Value | Unit | Source |

| Enthalpy of Formation (ΔHf°gas) | -9.06 | kJ/mol | --INVALID-LINK-- |

| Gibbs Free Energy of Formation (ΔfG°) | 90.51 | kJ/mol | --INVALID-LINK-- |

The positive Gibbs free energy of formation indicates that the compound is thermodynamically unstable relative to its constituent elements.

Reactivity of this compound

The reactivity of this compound is dominated by its propensity to achieve a more stable electronic state through isomerization to a conjugated diene or aromatization to toluene (B28343). It can also participate in cycloaddition reactions.

Isomerization to Conjugated Dienes

This compound can isomerize to the more stable conjugated diene, 1-methyl-1,3-cyclohexadiene, under thermal or catalytic conditions. This isomerization is a key consideration in its synthesis and subsequent reactions. Lewis acids or transition metal complexes can catalyze this transformation.[1]

Caption: Isomerization to the conjugated diene.

Aromatization to Toluene

A significant aspect of the reactivity of this compound is its ability to act as a hydrogen donor, leading to the formation of the highly stable aromatic compound, toluene. This transformation is a powerful driving force and is exploited in transfer hydrogenation reactions where this compound serves as a source of hydrogen.[2][3] The mechanism can proceed via a radical hydrogen atom transfer or a hydride transfer, often facilitated by a catalyst.[4]

Caption: Aromatization as a driving force for hydrogen donation.

Cycloaddition Reactions

As a diene, this compound can undergo cycloaddition reactions, most notably the Diels-Alder reaction. For this to occur, it must first isomerize to a conjugated diene. The subsequent [4+2] cycloaddition with a dienophile leads to the formation of a bicyclic adduct. The presence of the methyl group can influence the regioselectivity of the cycloaddition.

Caption: General pathway for Diels-Alder reaction.

Experimental Protocols

The following are representative experimental protocols for key reactions involving cyclohexadienes. While these protocols are for related compounds, they provide a strong foundation for the design of experiments with this compound.

Synthesis of this compound via Birch Reduction

The Birch reduction of toluene is a common method for the synthesis of this compound.

Materials:

-

Toluene

-

Liquid ammonia (B1221849)

-

Sodium metal

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Set up a three-necked flask equipped with a dry ice condenser and a mechanical stirrer.

-

Condense liquid ammonia into the flask.

-

Carefully add small pieces of sodium metal to the stirred liquid ammonia until a persistent blue color is obtained.

-

Add a solution of toluene in diethyl ether to the reaction mixture.

-

Slowly add ethanol to the reaction mixture until the blue color disappears.

-

Allow the ammonia to evaporate overnight.

-

Carefully quench the reaction mixture with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by distillation.

References

- 1. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Iodine as an efficient initiator for the transfer-hydrogenation from 1,4-cyclohexadiene to aryl-substituted alkenes and the deoxygenation of benzylic ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07048A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomerization of 1-Methyl-1,4-cyclohexadiene to 1-Methyl-1,3-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomerization of 1-methyl-1,4-cyclohexadiene to its more thermodynamically stable conjugated isomer, 1-methyl-1,3-cyclohexadiene (B73880). This transformation is a key step in various synthetic pathways, leveraging the conversion of a non-conjugated diene to a conjugated system, which is a versatile functional group in organic synthesis. This document details various methodologies for this isomerization, including transition metal catalysis, acid and base catalysis, and thermal and photochemical methods. Detailed experimental protocols, comparative quantitative data, and mechanistic diagrams are provided to equip researchers with the necessary knowledge for practical application.

Introduction

The isomerization of this compound to 1-methyl-1,3-cyclohexadiene is driven by the formation of a conjugated double bond system, which is energetically more favorable. The methyl group on the diene can influence the reaction rate and regioselectivity of the isomerization. The choice of method depends on factors such as desired yield, selectivity, substrate tolerance, and experimental conditions.

Transition Metal-Catalyzed Isomerization

Transition metal complexes, particularly those of ruthenium and cobalt, are highly efficient catalysts for the isomerization of dienes. These reactions typically proceed through either a metal-hydride addition-elimination mechanism or the formation of a π-allylmetal hydride intermediate.

Ruthenium-Catalyzed Isomerization

Ruthenium catalysts are known for their high efficiency in diene isomerization. A common and effective catalyst is chlorotris(triphenylphosphine)ruthenium(II) and its derivatives.

Experimental Protocol: Ruthenium-Catalyzed Isomerization

This protocol is adapted from the isomerization of 1,4-cyclohexadiene (B1204751) using a ruthenium catalyst.[1][2]

Materials:

-

This compound

-

RuHCl(CO)(PPh₃)₃ (Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II))

-

Anhydrous toluene (B28343) (or neat reaction)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, add this compound.

-

Add the ruthenium catalyst, RuHCl(CO)(PPh₃)₃. The catalyst loading can be varied, with ratios of substrate to catalyst as high as 5000:1 being effective for similar substrates.[1]

-

The reaction can be performed neat or in an anhydrous solvent like toluene.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 1-4 hours.[1]

-

Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy.

-

Upon completion, the product can be purified by distillation or flash chromatography to remove the catalyst.

Characterization:

-

¹H NMR of 1-Methyl-1,3-cyclohexadiene: Expected signals include olefinic protons and a methyl singlet.

-

GC-MS of 1-Methyl-1,3-cyclohexadiene: A distinct peak with a mass-to-charge ratio corresponding to the molecular weight of the product (94.15 g/mol ).[3]

Cobalt-Catalyzed Isomerization

Cobalt complexes have also been employed for the migration isomerization of dienes. These reactions are often atom-economical and can be performed under mild conditions.[4][5]

Experimental Protocol: Cobalt-Catalyzed Isomerization

This is a general procedure based on cobalt-catalyzed diene isomerization.[5]

Materials:

-

This compound

-

L·CoCl₂ (where L is a suitable ligand, e.g., an 8-oxazoline iminoquinoline ligand)[5]

-

Sodium triethylborohydride (NaBHEt₃) as a reductant

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

A flame-dried 25 mL Schlenk flask equipped with a magnetic stirrer is charged with the cobalt-ligand complex (e.g., L·CoCl₂) under an inert atmosphere.[5]

-

Anhydrous THF is added, followed by the this compound substrate.

-

The mixture is cooled to 0 °C, and a solution of NaBHEt₃ in THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for a specified time (e.g., 2-12 hours), with monitoring by GC-MS or TLC.[5]

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography.

Acid-Catalyzed Isomerization

Acid-catalyzed isomerization proceeds via protonation of one of the double bonds to form a carbocation intermediate, followed by deprotonation to yield the more stable conjugated diene.

Experimental Protocol: Acid-Catalyzed Isomerization

Materials:

-

This compound

-

A catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid)

-

An inert solvent (e.g., dichloromethane, benzene)

Procedure:

-

Dissolve this compound in the chosen inert solvent in a round-bottom flask.

-

Add a catalytic amount of the strong acid.

-

Stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by GC-MS. The reaction is typically rapid.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation.

-

The product can be purified by distillation if necessary.

Base-Promoted Isomerization

Base-promoted isomerization involves the abstraction of an allylic proton to form a carbanion, which then reprotonates to give the conjugated diene. This method often requires strong bases and higher temperatures.

Experimental Protocol: Base-Promoted Isomerization

Materials:

-

This compound

-

A strong base (e.g., potassium tert-butoxide, sodium amide)

-

A high-boiling point aprotic solvent (e.g., dimethyl sulfoxide, hexamethylphosphoramide)

Procedure:

-

In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve the strong base in the solvent.

-

Add the this compound to the solution.

-

Heat the reaction mixture to a temperature sufficient to promote isomerization (e.g., 100-150 °C).

-

Monitor the reaction's progress by taking aliquots and analyzing them by GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and quench by carefully adding water.

-

Extract the product with a nonpolar solvent (e.g., pentane, diethyl ether).

-

Wash the combined organic extracts with water, dry over an anhydrous drying agent, and remove the solvent.

-

Purify the product by distillation.

Thermal and Photochemical Isomerization

Isomerization can also be induced by thermal or photochemical means, though these methods may be less selective and can lead to side reactions. Thermal isomerization involves heating the substrate to a high temperature, while photochemical isomerization uses UV light to promote the reaction.[6][7]

Experimental Protocol: Thermal Isomerization

Procedure:

-

Place this compound in a sealed tube.

-

Heat the tube in an oven or oil bath to the required temperature (typically >200 °C).

-

Monitor the isomerization over time using GC-MS.

-

Purify the resulting mixture by distillation.

Experimental Protocol: Photochemical Isomerization

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., benzene, hexane) in a quartz reaction vessel.

-

Deoxygenate the solution by bubbling with an inert gas.

-

Irradiate the solution with a UV lamp (e.g., 300 nm) for a specified period.[7]

-

Monitor the reaction by GC-MS.

-

Remove the solvent and purify the product.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the isomerization of cyclohexadienes based on analogous systems. Specific data for this compound may vary.

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ruthenium-Catalyzed | RuHCl(CO)(PPh₃)₃ | Neat | 25-60 | 1-4 | High | [1] |

| Cobalt-Catalyzed | L·CoCl₂ / NaBHEt₃ | THF | 25 | 2-12 | Good to Excellent | [5] |

| Acid-Catalyzed | H₂SO₄ (cat.) | CH₂Cl₂ | 25 | <1 | Variable | General |

| Base-Promoted | K-OtBu | DMSO | 100-150 | 1-6 | Moderate | General |

| Thermal | None | Neat | >200 | Variable | Variable | [6] |

| Photochemical | None (UV light) | Benzene | 25 | 1-3 | Variable | [7] |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanisms for diene isomerization.

Caption: General experimental workflow for isomerization.

References

- 1. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Methylcyclohexa-1,3-diene | C7H10 | CID 121731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cobalt-Catalyzed Migration Isomerization of Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cobalt-Catalyzed Migration Isomerization of Dienes [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide to the Thermodynamic Stability of Cyclohexadiene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of cyclohexadiene isomers, focusing on 1,3-cyclohexadiene (B119728) and 1,4-cyclohexadiene (B1204751). An understanding of the relative stabilities of these isomers is fundamental in various fields, including synthetic chemistry, reaction mechanism elucidation, and computational modeling. This document outlines the core thermodynamic principles, presents quantitative data, details relevant experimental and computational methodologies, and provides a visual representation of the energy landscape of these isomers.

Core Concepts in Thermodynamic Stability

The thermodynamic stability of a molecule is inversely related to its standard enthalpy of formation (ΔHf°). A lower heat of formation indicates a more stable compound. For dienes, the arrangement of the double bonds significantly influences their stability.

-

Conjugated Dienes: In conjugated dienes, such as 1,3-cyclohexadiene, the double bonds are separated by a single bond. This arrangement allows for the delocalization of π-electrons across the four-carbon system, a phenomenon known as resonance. This delocalization lowers the overall energy of the molecule, thereby increasing its stability.[1][2][3][4]

-

Isolated Dienes: In isolated dienes, like 1,4-cyclohexadiene, the double bonds are separated by two or more single bonds. The π-systems of the double bonds in isolated dienes do not interact, and therefore they lack the additional stability afforded by resonance.[1]

Quantitative Thermodynamic Data

The relative thermodynamic stabilities of 1,3-cyclohexadiene and 1,4-cyclohexadiene can be quantitatively compared using their standard enthalpies of formation (ΔHf°). The data presented below has been compiled from the National Institute of Standards and Technology (NIST) Chemistry WebBook.

| Isomer | Structure | Type | Standard Enthalpy of Formation (ΔHf°) (gas, 298.15 K) | Reference |

| 1,3-Cyclohexadiene |  | Conjugated | +106.20 kJ/mol | [5] |

| 1,4-Cyclohexadiene |  | Isolated | +108.2 ± 1.3 kJ/mol | [6] |

As the data indicates, 1,3-cyclohexadiene possesses a lower heat of formation than 1,4-cyclohexadiene, confirming that the conjugated isomer is thermodynamically more stable. The difference in their heats of formation, approximately 2.0 kJ/mol, represents the stabilization energy gained through conjugation in the cyclic system.

Experimental Determination of Thermodynamic Stability

The thermodynamic data for cyclohexadiene isomers are primarily determined through two key experimental techniques: combustion calorimetry and measurement of heats of hydrogenation.

Combustion Calorimetry (Bomb Calorimetry)

Principle: This technique measures the heat released during the complete combustion of a compound in a constant-volume container called a bomb calorimeter. The heat of combustion (ΔHc°) can then be used to calculate the standard enthalpy of formation (ΔHf°) of the substance using Hess's Law.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of the volatile liquid cyclohexadiene isomer (typically less than 1 gram) is encapsulated in a thin-walled glass ampoule or a gelatin capsule to prevent evaporation.[7][8]

-

Bomb Assembly: The encapsulated sample is placed in a crucible within the bomb. A known length of fuse wire is positioned to ensure ignition. A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in the liquid state.[7][9]

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[7][9]

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water surrounding the bomb is meticulously recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.[7][9]

-

Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the cyclohexadiene isomer is then calculated from the observed temperature change. Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.[7] The enthalpy of formation is then calculated using the known enthalpies of formation of the combustion products (CO2 and H2O).

Heats of Hydrogenation

Principle: This method measures the heat released when a compound is hydrogenated. The heat of hydrogenation (ΔHhydrog) is directly related to the stability of the double bonds in the molecule; more stable alkenes release less heat upon hydrogenation.[2][3][4] By comparing the heats of hydrogenation of the two cyclohexadiene isomers to a common product (cyclohexane), their relative stabilities can be determined.

Experimental Protocol:

-

Reactant Preparation: A known amount of the cyclohexadiene isomer is dissolved in an inert solvent, such as glacial acetic acid.[10]

-

Catalyst Introduction: A hydrogenation catalyst, typically platinum, palladium, or nickel, is added to the solution.[11]

-

Hydrogenation Reaction: The solution is placed in a calorimeter and exposed to a known amount of hydrogen gas under controlled pressure and temperature. The hydrogenation reaction is initiated.

-

Temperature Measurement: The change in temperature of the solution is carefully measured as the exothermic hydrogenation reaction proceeds.

-

Calculation: The heat of hydrogenation is calculated from the temperature change and the heat capacity of the calorimeter and its contents. The values obtained for 1,3-cyclohexadiene and 1,4-cyclohexadiene can then be directly compared. The isomer with the less exothermic heat of hydrogenation is the more stable isomer.

Computational Chemistry Methods

In addition to experimental techniques, computational chemistry provides powerful tools for predicting and understanding the thermodynamic stability of molecules.

Methodology:

-

Structure Optimization: The three-dimensional structures of the cyclohexadiene isomers are computationally optimized to find their lowest energy conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculations: High-level quantum mechanical methods, such as G3 or B3LYP, are employed to calculate the electronic energies of the optimized structures.[12]

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated by combining the computed electronic energy, ZPVE, and thermal corrections with the experimentally determined atomic heats of formation.

Computational methods allow for the systematic study of a wide range of isomers and can provide insights into the electronic and structural factors that govern their relative stabilities.

Visualization of Relative Thermodynamic Stabilities

The following diagram illustrates the relative energy levels of 1,3-cyclohexadiene and 1,4-cyclohexadiene based on their experimental heats of formation.

Caption: Relative energy levels of cyclohexadiene isomers.

Conclusion

The thermodynamic stability of cyclohexadiene isomers is a direct consequence of their electronic structure. The conjugated system of 1,3-cyclohexadiene allows for resonance stabilization, rendering it approximately 2.0 kJ/mol more stable than the isolated 1,4-cyclohexadiene isomer, as evidenced by their respective heats of formation. These fundamental thermodynamic principles, supported by rigorous experimental and computational methodologies, are crucial for predicting chemical reactivity and designing synthetic strategies in drug development and other scientific disciplines.

References

- 1. orgosolver.com [orgosolver.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 6. 1,4-Cyclohexadiene [webbook.nist.gov]

- 7. personal.utdallas.edu [personal.utdallas.edu]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. 1,4-Cyclohexadiene [webbook.nist.gov]

- 11. Heat Of Hydrogenation | bartleby [bartleby.com]

- 12. scilit.com [scilit.com]

An In-depth Technical Guide to the Electrophilic Addition Reactions of 1-Methyl-1,4-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic addition reactions of 1-methyl-1,4-cyclohexadiene, a non-conjugated cyclic diene. Due to the isolated nature of the double bonds, the reactivity of each is generally considered independently. This document details the theoretical principles governing these reactions, including regioselectivity and stereochemistry. It presents predicted outcomes for key electrophilic additions, such as hydrohalogenation, halogenation, oxymercuration-demercuration, and hydroboration-oxidation. While specific quantitative data for this compound is limited in readily available literature, this guide provides detailed experimental protocols adapted from analogous and well-studied systems. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and execute synthetic strategies involving this versatile cyclic diene.

Introduction

This compound is a cyclic hydrocarbon containing two isolated carbon-carbon double bonds. Its structure presents two distinct reactive sites for electrophilic addition: a trisubstituted double bond (C1-C2) and a disubstituted double bond (C4-C5). The non-conjugated nature of these double bonds means they react independently, unlike conjugated dienes where 1,4-addition products are common. The regiochemical and stereochemical outcomes of electrophilic additions to this compound are governed by the stability of the carbocation intermediates formed and steric hindrance. This guide explores the reactions of this compound with several common electrophilic reagents.

Synthesis of this compound

The most common and effective method for the synthesis of 1,4-cyclohexadienes is the Birch reduction of the corresponding aromatic compound. For this compound, the starting material is toluene (B28343).

Birch Reduction of Toluene

The Birch reduction of toluene involves the use of an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol (such as ethanol (B145695) or tert-butanol) as a proton source.

Experimental Protocol:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a dry ice condenser, a gas inlet for ammonia, and a dropping funnel. The system is thoroughly dried and flushed with an inert gas like argon or nitrogen.

-

Ammonia Condensation: The flask is cooled to -78 °C using a dry ice/acetone bath, and liquid ammonia is condensed into the flask.

-

Metal Dissolution: Small pieces of sodium metal are carefully added to the stirred liquid ammonia until a persistent deep blue color is obtained, indicating the formation of solvated electrons.

-

Substrate Addition: A solution of toluene in an alcohol (e.g., ethanol) is added dropwise to the sodium-ammonia solution. The rate of addition is controlled to maintain the blue color.

-

Reaction Quenching: After the addition is complete, the reaction is stirred for a designated period (typically 1-2 hours). The reaction is then quenched by the careful addition of a proton source like water or a saturated aqueous solution of ammonium (B1175870) chloride until the blue color disappears.

-

Work-up: The ammonia is allowed to evaporate. The remaining residue is partitioned between an organic solvent (e.g., diethyl ether) and water. The organic layer is separated, washed with brine, and dried over an anhydrous salt such as magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to yield this compound as a colorless liquid.

Electrophilic Addition Reactions: Mechanisms and Predicted Products

The electrophilic addition reactions of this compound are predicted to proceed via the formation of the more stable carbocation intermediate. The trisubstituted double bond (C1-C2) is more electron-rich and is expected to be more reactive towards electrophiles than the disubstituted double bond (C4-C5). Attack on the C1-C2 double bond can lead to a tertiary carbocation, which is significantly more stable than the secondary carbocation that would be formed from the attack on the C4-C5 double bond.

Hydrohalogenation (Addition of HBr)

The addition of hydrogen halides like HBr proceeds via protonation of a double bond to form a carbocation, which is then attacked by the halide ion.

-

Predicted Regioselectivity: Protonation of the C1-C2 double bond at the C2 position will generate a stable tertiary carbocation at C1. This is more favorable than protonation at C1 (leading to a secondary carbocation at C2) or protonation of the C4-C5 double bond (leading to a secondary carbocation). Therefore, the major product is expected to be 1-bromo-1-methylcyclohexene.

Logical Flow of Regioselectivity in HBr Addition

Caption: Regioselectivity in HBr addition to this compound.

Halogenation (Addition of Br₂)

The addition of bromine proceeds through a cyclic bromonium ion intermediate. The nucleophilic attack of the bromide ion opens this ring.

-

Predicted Regioselectivity: The more electron-rich and sterically accessible C1-C2 double bond is expected to react preferentially. The reaction will form a bromonium ion across the C1-C2 bond. Subsequent backside attack by a bromide ion will lead to the trans-1,2-dibromo-1-methylcyclohexane.

Experimental Protocol (Adapted for Bromination):

-

Reaction Setup: A solution of this compound in an inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) is prepared in a round-bottom flask and cooled in an ice bath.

-

Reagent Addition: A solution of bromine in the same solvent is added dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Work-up: Once the addition is complete, the solvent is removed under reduced pressure to yield the crude dibrominated product.

-

Purification: The product can be purified by recrystallization or chromatography if necessary.

Oxymercuration-Demercuration

This two-step reaction sequence results in the Markovnikov addition of water across a double bond without carbocation rearrangements.

-

Predicted Regioselectivity: The reaction is expected to occur at the more substituted C1-C2 double bond. The hydroxyl group will add to the more substituted carbon (C1), following Markovnikov's rule, to yield 1-methylcyclohex-3-ene-1-ol.

Experimental Protocol (Adapted for Oxymercuration-Demercuration):

-

Oxymercuration: To a stirred solution of mercuric acetate (B1210297) in a mixture of tetrahydrofuran (B95107) and water, this compound is added. The mixture is stirred at room temperature until the reaction is complete (often indicated by the disappearance of the alkene spot on TLC).

-

Demercuration: A solution of sodium borohydride (B1222165) in aqueous sodium hydroxide (B78521) is added to the reaction mixture.

-

Work-up: The mixture is stirred, and the elemental mercury is allowed to settle. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and the solvent evaporated.

-

Purification: The resulting alcohol is purified by distillation or chromatography.

Hydroboration-Oxidation

This two-step process achieves the anti-Markovnikov addition of water across a double bond with syn-stereochemistry.

-

Predicted Regioselectivity: The hydroboration step is sensitive to steric hindrance. The boron atom will preferentially add to the less sterically hindered carbon of the double bond. For the C1-C2 double bond, the boron will add to C2, placing the hydrogen at C1. Subsequent oxidation will result in the hydroxyl group at the C2 position, yielding 2-methylcyclohex-3-en-1-ol.

Experimental Protocol (Adapted for Hydroboration-Oxidation):

-

Hydroboration: To a solution of this compound in dry tetrahydrofuran under an inert atmosphere, a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) is added at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time.

-

Oxidation: The reaction mixture is cooled in an ice bath, and a solution of sodium hydroxide is added, followed by the slow, careful addition of hydrogen peroxide.

-

Work-up: The mixture is stirred at room temperature, and then the layers are separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed.

-

Purification: The resulting alcohol is purified by distillation or chromatography.

Summary of Predicted Products and Regioselectivity

The following table summarizes the predicted major products for the electrophilic addition reactions of this compound.

| Reaction | Reagents | Predicted Major Product | Regioselectivity |

| Hydrohalogenation | HBr | 1-Bromo-1-methylcyclohexene | Markovnikov |

| Halogenation | Br₂ | trans-1,2-Dibromo-1-methylcyclohexane | N/A (Vicinal) |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | 1-Methylcyclohex-3-ene-1-ol | Markovnikov |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-Methylcyclohex-3-en-1-ol | anti-Markovnikov |

Logical Relationships in Product Determination

The prediction of the major product in these reactions follows a clear logical pathway based on fundamental principles of organic chemistry.

Decision Pathway for Predicting the Major Product

Caption: Decision-making workflow for product prediction.

Conclusion

The electrophilic addition reactions of this compound are predicted to be highly regioselective, with the more substituted double bond exhibiting greater reactivity. The principles of carbocation stability and steric hindrance are paramount in determining the major products. While direct experimental data for this specific diene is not abundant, the well-established mechanisms of these reactions, supported by data from analogous systems, provide a robust framework for predicting the outcomes. This guide serves as a valuable resource for chemists engaged in the synthesis and modification of cyclic molecules, offering both theoretical insights and practical, adaptable experimental protocols. Further experimental investigation into this specific substrate would be beneficial to provide quantitative validation of these predictions.

Methodological & Application

Application Notes and Protocols: 1-Methyl-1,4-cyclohexadiene as a Hydrogen Donor in Transfer Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-methyl-1,4-cyclohexadiene (MeCHD) as a hydrogen donor in catalytic transfer hydrogenation (CTH). This method offers a valuable and safer alternative to traditional hydrogenation techniques that often require high-pressure hydrogen gas. The driving force for hydrogen donation from MeCHD is the formation of the highly stable aromatic compound, toluene (B28343).

Introduction to Transfer Hydrogenation with this compound

Catalytic transfer hydrogenation (CTH) is a powerful technique for the reduction of various functional groups, where hydrogen is transferred from a donor molecule to a substrate, mediated by a catalyst.[1] this compound has emerged as an effective hydrogen donor due to its ability to readily aromatize to toluene, providing a strong thermodynamic driving force for the reaction. This method is particularly advantageous in pharmaceutical and fine chemical synthesis due to its mild reaction conditions, operational simplicity, and enhanced safety profile compared to using gaseous hydrogen.[1]

Applications of MeCHD in transfer hydrogenation are diverse, including the reduction of quinones, alkenes, and the cleavage of protecting groups. The reaction can be performed under metal-catalyzed or metal-free conditions, showcasing its versatility.

Key Applications and Mechanisms

Reduction of Quinones to Catechols and Hydroquinones

This compound serves as an efficient, traceless reducing agent for the synthesis of catechols and hydroquinones from their corresponding ortho- and para-quinones.[2][3] A key advantage of this method is that the excess MeCHD and the toluene byproduct are volatile and can be easily removed by evaporation.[2][3] The reactions proceed under mild, aerobic conditions and can be performed without metal catalysts.[2][3]

The reaction mechanism is believed to be a radical process initiated by a hydrogen atom transfer from MeCHD to the quinone.[2][3] In the presence of an acid catalyst such as trifluoroacetic acid, the mechanism may shift to a hydride transfer process.[2][3]

Reaction Scheme: Reduction of a Quinone

Caption: General scheme for the reduction of quinones using MeCHD.

Brønsted Acid-Catalyzed Transfer Hydrogenation of Alkenes

Cyclohexadienes, including methylated derivatives, are effective hydrogen donors for the Brønsted acid-catalyzed transfer hydrogenation of alkenes.[4] This approach is particularly useful for the reduction of structurally and electronically unbiased 1,1-di- and trisubstituted alkenes under mild conditions.[4][5] The reaction is typically catalyzed by strong Brønsted acids like triflimide (Tf₂NH), triflic acid (TfOH), or toluenesulfonic acid (TsOH).[4][5]

The catalytic cycle is initiated by the protonation of the alkene by the Brønsted acid, forming a carbocation intermediate. This is followed by a hydride transfer from the cyclohexadiene to the carbocation, yielding the saturated product and a Wheland intermediate. The Wheland intermediate then regenerates the active catalyst by releasing a proton.

Catalytic Cycle: Brønsted Acid-Catalyzed Alkene Reduction

Caption: Proposed mechanism for Brønsted acid-catalyzed alkene reduction.

Experimental Protocols

General Protocol for the Reduction of a Quinone to a Hydroquinone

This protocol is adapted from the metal-free reduction of quinones using this compound.[2][3]

Materials:

-

Substituted p-benzoquinone

-

This compound (MeCHD)

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

(Optional) Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a solution of the substituted p-benzoquinone (1.0 mmol) in CH₂Cl₂ (10 mL) in a round-bottom flask, add this compound (3.0 mmol, 3.0 equivalents).

-

For less reactive substrates, trifluoroacetic acid (0.1 mmol, 10 mol%) can be added as a catalyst.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent, excess MeCHD, and the toluene byproduct.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

General Protocol for the Pd/C-Catalyzed Transfer Hydrogenation of an Alkene

This protocol describes a general procedure for the reduction of an alkene using MeCHD as the hydrogen donor and palladium on carbon (Pd/C) as the catalyst.

Materials:

-

Alkene substrate

-

This compound (MeCHD)

-

10% Palladium on carbon (Pd/C)

-

Ethanol (B145695) (EtOH) or other suitable solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, dissolve the alkene substrate (1.0 mmol) in ethanol (10 mL).

-

Add 10% Pd/C (10 mol%).

-

Flush the flask with an inert gas (N₂ or Ar).

-

Add this compound (5.0 mmol, 5.0 equivalents) to the reaction mixture.

-

Stir the reaction vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or distillation as required.

Quantitative Data

Reduction of Quinones with this compound

The following table summarizes the results for the reduction of various quinones to their corresponding hydroquinones or catechols using MeCHD.

| Entry | Substrate (Quinone) | Catalyst (mol%) | Time (h) | Yield (%) | Reference |

| 1 | 2,5-Di-tert-butyl-p-benzoquinone | None | 0.5 | 98 | [2] |

| 2 | 2,6-Dimethoxy-p-benzoquinone | None | 1 | 95 | [2] |

| 3 | 2,3,5-Trimethyl-p-benzoquinone | None | 1 | 96 | [2] |

| 4 | 1,4-Naphthoquinone | TFA (10) | 2 | 92 | [2] |

| 5 | 2-Methyl-1,4-naphthoquinone | TFA (10) | 2 | 94 | [2] |

Brønsted Acid-Catalyzed Transfer Hydrogenation of Alkenes with Cyclohexadienes

This table presents data for the reduction of alkenes using cyclohexadiene derivatives as hydrogen donors in the presence of a Brønsted acid catalyst.

| Entry | Alkene Substrate | Hydrogen Donor | Catalyst (mol%) | Time (h) | Yield (%) | Reference |

| 1 | 1,1-Diphenylethylene | 1,3,5-Trimethyl-1,4-cyclohexadiene | Tf₂NH (5.0) | 24 | 95 | [4] |

| 2 | 1-Phenylcyclohexene | 1,3,5-Trimethyl-1,4-cyclohexadiene | Tf₂NH (5.0) | 24 | 88 | [4] |

| 3 | α-Methylstyrene | 1,3,5-Trimethyl-1,4-cyclohexadiene | Tf₂NH (5.0) | 24 | 91 | [4] |

Experimental Workflow and Logic